N-P-TOLYL-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER
Description
N-P-Tolyl-succinamic acid 2-oxo-2-phenyl-ethyl ester is a synthetic organic compound characterized by a succinamic acid backbone functionalized with a para-tolyl group and a 2-oxo-2-phenyl-ethyl ester moiety. The para-tolyl group enhances steric and electronic interactions, while the ester linkage influences metabolic stability and reactivity.
Properties
IUPAC Name |
phenacyl 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-7-9-16(10-8-14)20-18(22)11-12-19(23)24-13-17(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJMXWRCJPHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-P-TOLYL-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER typically involves the esterification of N-P-TOLYL-SUCCINAMIC ACID with 2-OXO-2-PHENYL-ETHANOL under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-P-TOLYL-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-P-TOLYL-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER is primarily used in early discovery research. Its applications span across various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-P-TOLYL-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER is not well-defined due to its primary use in research rather than therapeutic applications. it is believed to interact with various molecular targets and pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
The compound belongs to a class of aryl-substituted succinamic acid derivatives. Key structural analogs include:
Key Observations :
- Aromatic Substitution : Para-tolyl groups (as in the target compound) exhibit stronger antimicrobial activity compared to meta- or ortho-tolyl analogs due to optimized electronic effects .
- Ester vs. Amide Linkages: Esters (e.g., ethyl 3-oxopropanoate) generally show higher hydrolytic lability but better membrane permeability than amides or sulfonamides .
- Functional Group Impact: The succinamic acid moiety in the target compound may enhance chelation properties, unlike sulfonyl or morpholino groups in analogs .
Bioactivity and Functional Implications
- Antimicrobial Activity : Compounds with para-tolyl groups and sulfonyl linkages (e.g., N-(2-methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide) demonstrate moderate antimicrobial efficacy (MIC: 8–16 µg/mL against S. aureus), whereas ortho-tolyl derivatives show reduced activity .
- Enzymatic Interactions: β-Keto esters (e.g., ethyl 3-(2-methylphenyl)-3-oxopropanoate) are prone to enzymatic reduction, suggesting the target compound’s 2-oxo group may undergo similar metabolic pathways .
- Proteomic Signatures : Computational models (e.g., CANDO platform) indicate that structural analogs with shared aryl groups cluster into similar bioactivity profiles, hinting at overlapping molecular targets .
Computational and Analytical Comparisons
- Graph-Based Similarity : Graph-theoretical methods reveal that the target compound shares >85% structural similarity with carbamic acid tert-butyl esters (e.g., [2-(4-methoxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester), but differences in ester groups alter their Tanimoto similarity scores (0.82 vs. 0.76) .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses suggest that substituents on the aromatic ring (e.g., methoxy vs. methyl) significantly influence logP values and binding affinities. For example, para-tolyl groups increase hydrophobicity by ~0.3 logP units compared to unsubstituted phenyl analogs .
Research Findings and Challenges
Key Studies and Data
- Lumping Strategies : Compounds like N-P-tolyl-succinamic acid esters are often grouped with β-keto esters in atmospheric chemistry models due to shared degradation pathways (e.g., photooxidation). However, lumping may overlook nuanced reactivity differences .
- Bioactivity Clustering : Hierarchical clustering of 37 small molecules revealed that the target compound’s structural analogs (e.g., N-methyl-2-(2-methylpropoxy)aniline) cluster by mode of action, correlating with shared proteomic interaction signatures .
Limitations in Comparative Studies
Q & A
Q. Key considerations :
- Strict control of reaction temperature (0–60°C) to avoid hydrolysis of the ester group.
- Use of molecular sieves to minimize moisture during esterification.
- Monitoring reaction progress via TLC or HPLC .
Basic: Which spectroscopic and chromatographic techniques are essential for verifying the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the p-tolyl group (δ 2.3 ppm, singlet for methyl), ester carbonyl (δ 170–175 ppm), and aromatic protons (δ 7.0–7.8 ppm).
- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns or GC-MS with electron ionization (EI) .
Q. Example purity criteria :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual solvents | <0.1% | GC-MS |
Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound, particularly with twinned crystals or low-resolution datasets?
Answer:
- Software tools : Use SHELXL for refinement, which supports twin-law modeling and anisotropic displacement parameters.
- Strategies :
- Apply the HKLF5 format for twinned data.
- Use restraints for bond lengths/angles in low-resolution datasets (<1.0 Å).
- Validate models with R-factor convergence checks and omit maps.
Q. Challenges :
- Overlapping electron density in twinned crystals may require iterative refinement cycles.
- Low-resolution data may necessitate external constraints from spectroscopic data .
Advanced: What experimental design considerations are critical when optimizing reaction conditions to minimize side products, and how can contradictory yield data be systematically analyzed?
Answer:
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading using a factorial design to identify optimal conditions.
- Contradiction resolution :
- Perform statistical analysis (e.g., ANOVA) to isolate significant variables.
- Compare batch-specific impurities via LC-MS to trace side-reaction pathways.
Q. Case study :
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| 40°C, DMF | 72 | 8 (hydrolysis) |
| 25°C, THF | 65 | 3 (unreacted amine) |
Adjusting solvent polarity and temperature reduced hydrolysis by 60% .
Basic: What are the recommended protocols for the purification of this compound following its synthesis?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals; monitor cooling rate (1°C/min) for optimal crystal size.
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
- Final wash : Acetonitrile to remove residual salts .
Advanced: How can researchers investigate the potential biological activity of this compound, and what in vitro assays are most appropriate for initial screening?
Answer:
- Cytotoxicity assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anti-inflammatory activity : ELISA-based COX-2 inhibition assays.
Q. Key controls :
- Include reference drugs (e.g., doxorubicin for cytotoxicity).
- Validate results with triplicate replicates and dose-response curves .
Advanced: What strategies are effective in resolving regioselectivity challenges during the synthesis of structurally complex esters like this compound?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during esterification.
- Directed ortho-metalation : Employ LDA to direct substituents in aromatic rings.
- Spectroscopic monitoring : Real-time FTIR tracks intermediate formation to abort competing pathways.
Q. Example :
| Step | Selectivity Control | Outcome |
|---|---|---|
| Esterification | Low temperature (0°C) | 85% regioselectivity |
| Amide coupling | HOBt additive | >90% yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
